molecular formula C25H19N3OS B2640260 N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide CAS No. 922828-02-2

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide

Cat. No. B2640260
M. Wt: 409.51
InChI Key: GIKRPTMJFVPHQF-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide is a compound with potential applications in scientific research. It is a member of the naphthamide family of compounds, which have been studied for their biological and pharmacological properties.

Scientific Research Applications

Fluorescence Detection Applications

Dicationic imidazolium salts, including structurally related compounds, have been developed as fluorescent probes for the selective detection of Fe3+ ions in aqueous media. These compounds detect Fe3+ ions over other metal ions through a fluorescence "turn-off" mechanism, demonstrating their potential in environmental monitoring and analytical chemistry (Chaudhary & Milton, 2018).

Antimicrobial and Antitumor Activity

Research on pyridyl substituted benzamides has shown these compounds to possess aggregation-enhanced emission and multi-stimuli-responsive properties, suggesting their utility in bioimaging and as therapeutic agents (Srivastava et al., 2017). Additionally, thiazole derivatives have demonstrated significant antimicrobial and antitumor activities, indicating their potential in pharmaceutical development for treating various diseases (Zou et al., 2020).

Chemical Synthesis Methodologies

The synthesis of N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives has shown potential in creating multifunctional agents for treating neurodegenerative diseases, highlighting the importance of chemical synthesis in developing novel therapeutic compounds (Makhaeva et al., 2017).

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3OS/c1-17-7-4-13-22-23(17)27-25(30-22)28(16-18-8-6-14-26-15-18)24(29)21-12-5-10-19-9-2-3-11-20(19)21/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKRPTMJFVPHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide

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